4-Isopropoxybutanol
Overview
Description
4-Isopropoxybutanol is an organic compound with the molecular formula C7H16O2. It is also known by its IUPAC name, 4-(propan-2-yloxy)butan-1-ol. This compound is characterized by the presence of an isopropoxy group attached to the fourth carbon of a butanol chain. It is a colorless liquid with a mild odor and is used in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Isopropoxybutanol can be synthesized through the reaction of 1,4-butanediol with isopropyl alcohol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase to ensure complete reaction. The general reaction scheme is as follows:
HO-(CH2)4-OH+CH3CH(OH)CH3→HO-(CH2)4-OCH(CH3)2+H2O
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction is carried out in large reactors with continuous monitoring of temperature and pressure to optimize yield and purity. The product is then purified through distillation to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
4-Isopropoxybutanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-isopropoxybutanal or further to 4-isopropoxybutanoic acid.
Reduction: Reduction reactions can convert it to 4-isopropoxybutane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: 4-Isopropoxybutanal, 4-isopropoxybutanoic acid.
Reduction: 4-Isopropoxybutane.
Substitution: Various substituted butanol derivatives depending on the reagent used.
Scientific Research Applications
4-Isopropoxybutanol has several applications in scientific research:
Chemistry: It is used as a solvent and intermediate in organic synthesis.
Biology: It serves as a reagent in biochemical assays and studies involving enzyme kinetics.
Medicine: It has potential as a starting material for the synthesis of pharmaceuticals and has shown antifungal properties in clinical trials.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes
Mechanism of Action
The mechanism of action of 4-Isopropoxybutanol depends on its application. In biochemical assays, it may act as a substrate or inhibitor for specific enzymes, affecting their activity. In pharmaceutical applications, its antifungal properties are attributed to its ability to disrupt the cell membrane of fungi, leading to cell lysis and death. The exact molecular targets and pathways involved vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
1,4-Butanediol: A precursor in the synthesis of 4-Isopropoxybutanol.
Isopropyl Alcohol: Another precursor used in the synthesis.
4-Isopropoxybutanal: An oxidation product of this compound.
4-Isopropoxybutanoic Acid: Another oxidation product.
Uniqueness
This compound is unique due to its specific structure, which combines the properties of both an alcohol and an ether. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various applications .
Biological Activity
4-Isopropoxybutanol is a volatile organic compound (VOC) that has garnered attention in recent research due to its potential biological activities, particularly in the context of cancer research. This article explores the biological activity of this compound, focusing on its role as a volatile biomarker in gastric cancer and its implications in cellular metabolism.
Overview of this compound
This compound, with the chemical formula C₇H₁₆O₂, is a branched-chain alcohol characterized by its isopropyl and butyl groups. Its volatility makes it detectable in various biological samples, particularly in studies involving gas chromatography-mass spectrometry (GC-MS).
Volatilomic Studies and Cancer Biomarkers
Recent studies have highlighted the presence of this compound in the headspace of gastric cancer cell lines. For instance, research conducted on MGC-803 and GES-1 cell lines demonstrated that this compound was released by both types of cells, albeit at different concentrations. Specifically, the concentration of this compound was found to be significantly lower in cancerous cells compared to normal gastric epithelial cells (HSEC) .
Case Study: Gastric Cancer Cell Lines
In a study examining the volatilomic signatures of AGS and SNU-1 gastric cancer cell lines, this compound was identified among other volatile compounds. The findings indicated that while both cancerous and non-cancerous cells emitted this compound, the emission levels were notably reduced in cancerous conditions . This suggests a potential role for this compound as a biomarker for gastric cancer diagnosis.
Comparative Analysis of Volatile Emissions
The following table summarizes the emission levels of this compound relative to other volatile organic compounds detected in various gastric cancer cell lines:
Compound | Cell Line Type | Emission Level (ppb) | Significance |
---|---|---|---|
This compound | MGC-803 | ≤ 0.3 | Lower in cancer cells |
Nonanol | MGC-803 | ≤ 0.36 | Lower in cancer cells |
4-Butoxy-1-butanol | MGC-803 | ≤ 0.40 | Lower in cancer cells |
Ethyl acetate | GES-1 | Higher than MGC-803 | Potentially higher in healthy cells |
Butanal, 2-methyl | GES-1 | Varies | Significant variation across samples |
The biological activity of this compound may be linked to its influence on cellular metabolism and immune responses. Studies suggest that VOCs can modulate immune functions; for example, certain VOCs inhibit cytokine production while others may enhance inflammatory responses . The specific mechanisms by which this compound interacts with cellular pathways remain an area for further investigation.
Implications for Future Research
The identification of this compound as a potential biomarker for gastric cancer opens avenues for further research into its biological activity and mechanisms. Future studies could focus on:
- Mechanistic Studies : Investigating how this compound influences cellular signaling pathways.
- Clinical Applications : Evaluating its efficacy as a non-invasive biomarker for early detection of gastric cancer.
- Comparative Studies : Analyzing its presence across different types of cancers to assess specificity and sensitivity.
Properties
IUPAC Name |
4-propan-2-yloxybutan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O2/c1-7(2)9-6-4-3-5-8/h7-8H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYVUCQVIHYMROV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60336892 | |
Record name | 4-Isopropoxybutanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60336892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31600-69-8 | |
Record name | 4-Isopropoxybutanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60336892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.